

Application Notes and Protocols for Utilizing TG-263 in Automated Treatment Planning

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Introduction to Automated Treatment Planning and the Role of AAPM TG-263

Automated treatment planning in radiation therapy has seen significant advancements through the integration of artificial intelligence (AI), machine learning (ML), and knowledge-based planning (KBP) systems.[1][2] These technologies aim to enhance the consistency, accuracy, and efficiency of creating radiotherapy plans.[3] A critical and often overlooked prerequisite for the successful implementation and scalability of automated planning is the standardization of nomenclature for anatomical structures and targets. The American Association of Physicists in Medicine (AAPM) Task Group 263 (TG-263) has established a comprehensive and widely endorsed set of guidelines for this purpose.[4][5]

The TG-263 report provides a standardized naming convention for organs at risk (OARs), target volumes, and dosimetric parameters. This common language is foundational for automated systems to correctly identify, interpret, and process patient data, thereby ensuring patient safety and enabling the development of robust and generalizable automated planning models. The adoption of TG-263 is a vital precursor to leveraging the full potential of scripting, quality assurance automation, and data-driven approaches in radiotherapy.

The Role of TG-263 in Facilitating Automated Treatment Planning

Standardized nomenclature, as outlined by TG-263, is not merely a matter of convention but a fundamental requirement for the effective operation of automated treatment planning systems. Its importance can be understood through its impact on several key areas:

- **Knowledge-Based Planning (KBP):** KBP systems rely on libraries of high-quality historical treatment plans to predict optimal dose distributions for new patients. The accuracy and reliability of these predictions are directly dependent on the consistent labeling of anatomical structures across all plans in the knowledge base. TG-263 compliance ensures that when a KBP model is trained on a dataset, it is learning from consistently identified OARs and targets, leading to more accurate and reliable automated plan generation.
- **Automated Quality Assurance (QA):** Automated QA scripts and software are increasingly used to verify the safety and quality of treatment plans. These tools can automatically check for compliance with clinical protocols, such as ensuring that dose constraints for critical organs are met. For these automated checks to function correctly, the software must be able to unambiguously identify the relevant structures in the treatment plan. TG-263 provides the necessary consistency for these automated QA systems to operate safely and effectively.
- **Interoperability and Data Pooling:** In the era of big data and multi-institutional research collaborations, the ability to pool and analyze data from different sources is paramount. Standardized nomenclature is essential for the meaningful aggregation of data for clinical trials, outcomes research, and the development of more powerful AI models. TG-263 facilitates the seamless exchange and interpretation of radiotherapy data, which is crucial for advancing the field.
- **Reduction of Errors:** Ambiguous or inconsistent naming of structures can lead to serious errors in treatment planning and delivery. By providing a clear and consistent naming system, TG-263 helps to minimize the risk of such errors, thereby enhancing patient safety.

Quantitative Impact of TG-263 Implementation

The adoption of TG-263 has a measurable impact on the consistency and efficiency of the treatment planning process. The following tables summarize key quantitative findings from

studies that have evaluated the implementation of TG-263.

Table 1: Impact of TG-263 on Structure Name Compliance

Study Phase	Intervention	Mean Compliance Errors	Reference
Pre-Implementation	No standardized templates or automated checks	31.8% ± 17.4%	
Phase 1	Deployment of TG-263 compliant templates	8.1% ± 12.2%	
Phase 2	Deployment of an automated compliance checking script	2.2% ± 6.9%	

Table 2: Structure Name Inconsistency Rates and Relabeling Efficiency

Cancer Site	Naming Inconsistency Rate	Clinician Hours for Manual Relabeling (per 224 patients)	Clinician Hours for Tool-Assisted Relabeling (per 224 patients)	Reference
Prostate Cancer	4.81%	Not Reported	Not Reported	
Head and Neck Squamous Cell Carcinoma	10.76%	~37.5 hours (estimated)	7.5 hours	

Table 3: Accuracy of Automated TG-263 Re-labeling using Large Language Models (LLMs)

Disease Site	Overall Re-labeling Accuracy (Targets and Normal Tissues)	Target Volume Re-labeling Accuracy	Reference
Prostate	96.0%	100%	
Head and Neck	98.5%	93.1%	
Thorax	96.9%	91.1%	

Protocols for Implementation and Validation of TG-263 in Automated Treatment Planning

Protocol 1: Implementation of TG-263 in an Existing Clinical Workflow

Objective: To integrate the TG-263 nomenclature into a clinical or research radiotherapy workflow to enable and enhance automated treatment planning.

Methodology:

- Team Formation and Training:
 - Assemble a multidisciplinary team including radiation oncologists, medical physicists, dosimetrists, and IT personnel.
 - Conduct comprehensive training for all team members on the principles and specifics of the TG-263 nomenclature.
- Development of TG-263 Compliant Templates:
 - Create site-specific structure templates in the treatment planning system (TPS) that adhere to the TG-263 naming conventions.
 - Utilize open-source tools, where available, to generate and manage these templates.
- Integration with Automated Contouring Tools:

- If using automated contouring software, ensure that the output structure names are compliant with TG-263. This may require configuring the software or developing scripts to rename structures automatically.
- Development and Deployment of Automated Compliance Checks:
 - Implement scripts within the TPS or as standalone applications to automatically check for compliance with TG-263 nomenclature before a plan is approved.
 - These scripts should flag any non-compliant structure names and provide suggestions for correction.
- Phased Rollout and Feedback:
 - Begin with a pilot project for a single disease site to identify and address any workflow challenges.
 - Gradually expand the implementation to other disease sites.
 - Establish a feedback mechanism for clinical staff to report issues and suggest improvements.

Protocol 2: Experimental Validation of the Impact of TG-263 on Automated Treatment Planning

Objective: To quantitatively evaluate the impact of using TG-263 compliant nomenclature on the performance of an automated treatment planning system.

Hypothesis: The use of TG-263 compliant nomenclature will lead to more efficient, consistent, and higher-quality automated treatment plans compared to using non-standardized nomenclature.

Methodology:

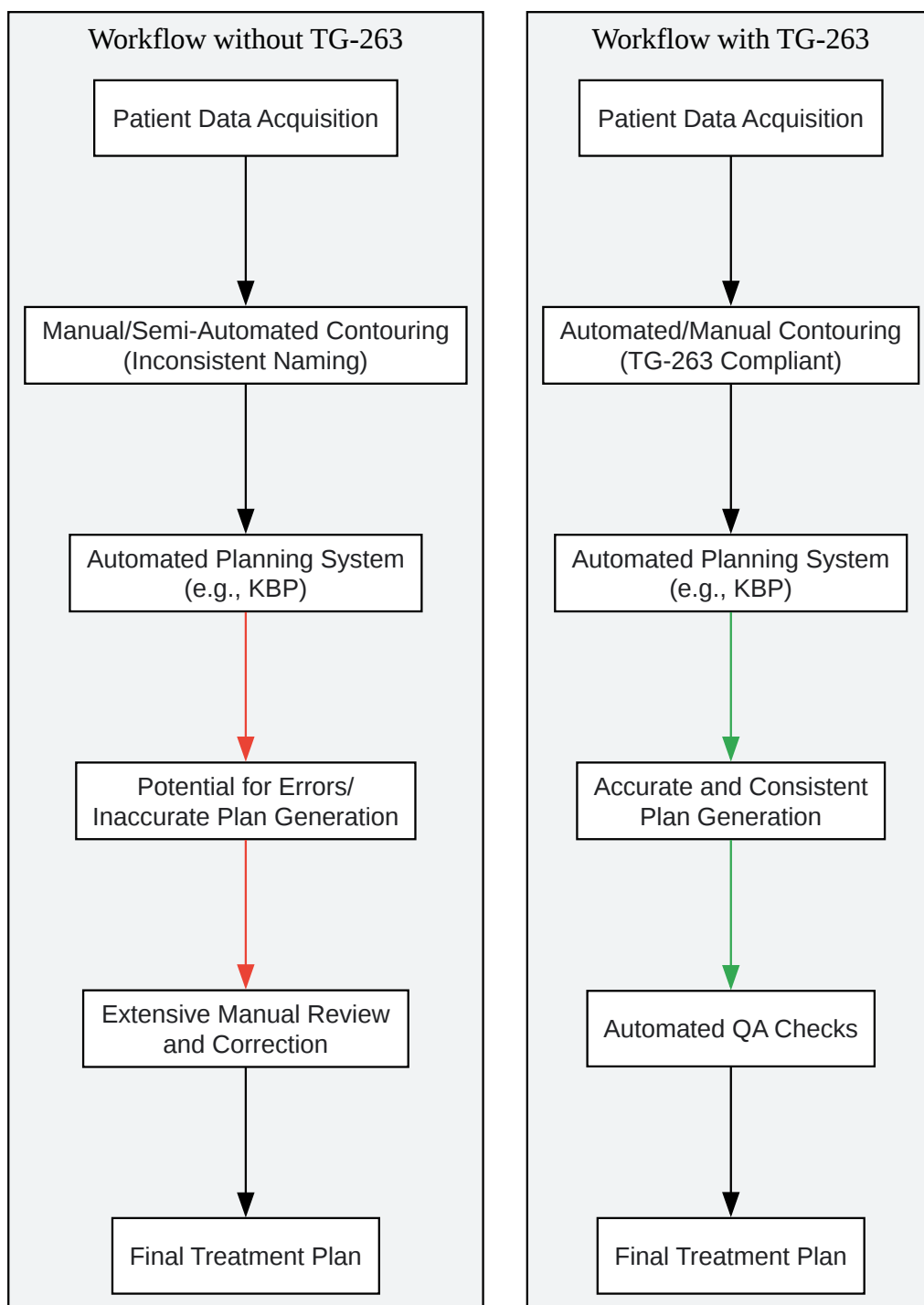
- Patient Cohort Selection:
 - Select a cohort of at least 30-50 previously treated patient cases for a specific disease site (e.g., prostate, head and neck).

- The cohort should represent a range of anatomical variability.
- Creation of Two Structure Sets:
 - Experimental Group (TG-263 Compliant): For each patient, create a structure set where all OARs and targets are named according to the TG-263 guidelines.
 - Control Group (Non-Standardized): For each patient, create a second structure set with varied, non-standardized but clinically plausible names for the same structures (e.g., "Lt_Parotid," "Parotid_L," "Left Parotid").
- Automated Plan Generation:
 - Using the same automated treatment planning system (e.g., a KBP model or a script-based system), generate a treatment plan for each structure set in both the experimental and control groups.
 - Ensure that all other planning parameters (e.g., beam arrangement, dose prescription) are identical for both plans for a given patient.
- Data Collection and Analysis:
 - Efficiency Metrics:
 - Record the time taken for the automated system to generate a clinically acceptable plan for each case.
 - Measure the amount of manual intervention required to correct or finalize the automated plan.
 - Plan Quality Metrics:
 - For each plan, extract key dose-volume histogram (DVH) parameters for all target volumes and OARs (e.g., PTV D95%, Cord Dmax, Parotid Mean Dose).
 - Calculate plan complexity metrics (e.g., Modulation Complexity Score, Monitor Units).
 - Consistency Metrics:

- For each DVH parameter, calculate the variance across all patients within the experimental group and the control group. A lower variance in the experimental group would indicate higher plan consistency.
- Statistical Analysis:
 - Use paired t-tests or Wilcoxon signed-rank tests to compare the efficiency and plan quality metrics between the experimental and control groups.
 - Use an F-test or Levene's test to compare the variance of the plan quality metrics between the two groups.
 - A p-value of < 0.05 will be considered statistically significant.

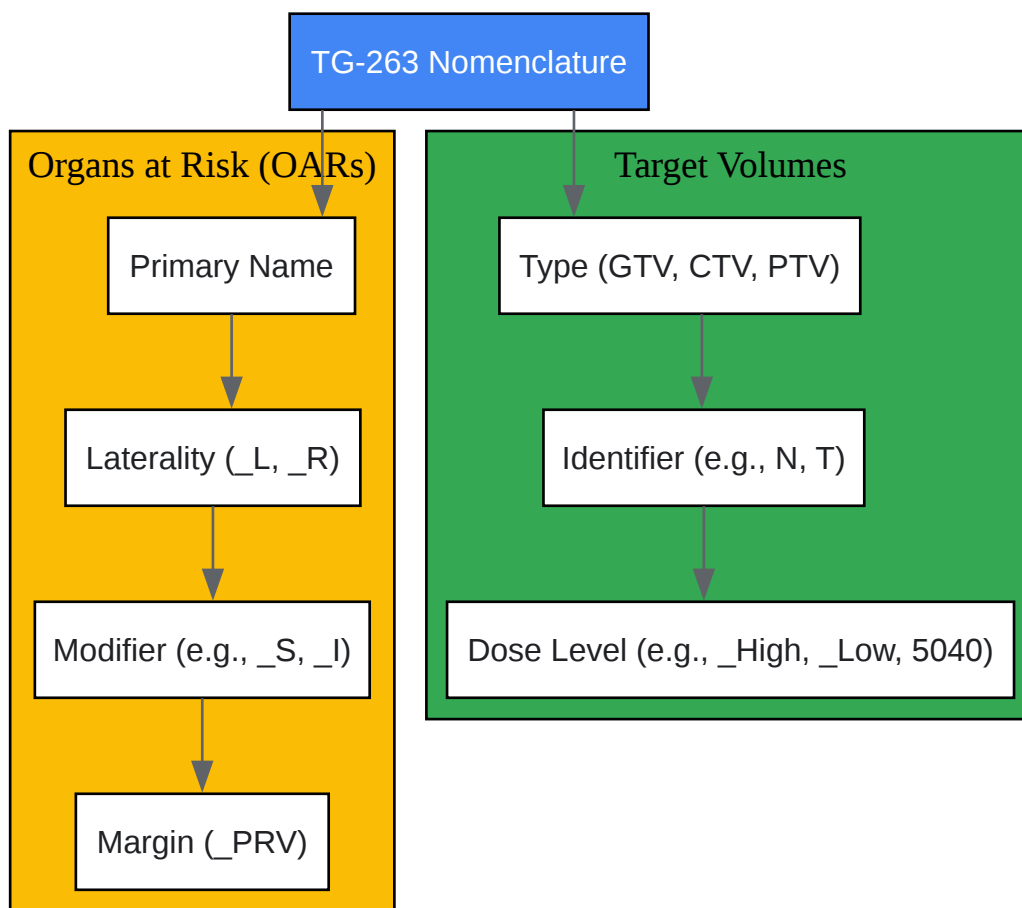
Visualizing the Impact of TG-263 on Automated Workflows

The following diagrams illustrate the logical flow of automated treatment planning with and without the implementation of TG-263, and the hierarchical structure of the TG-263 nomenclature.



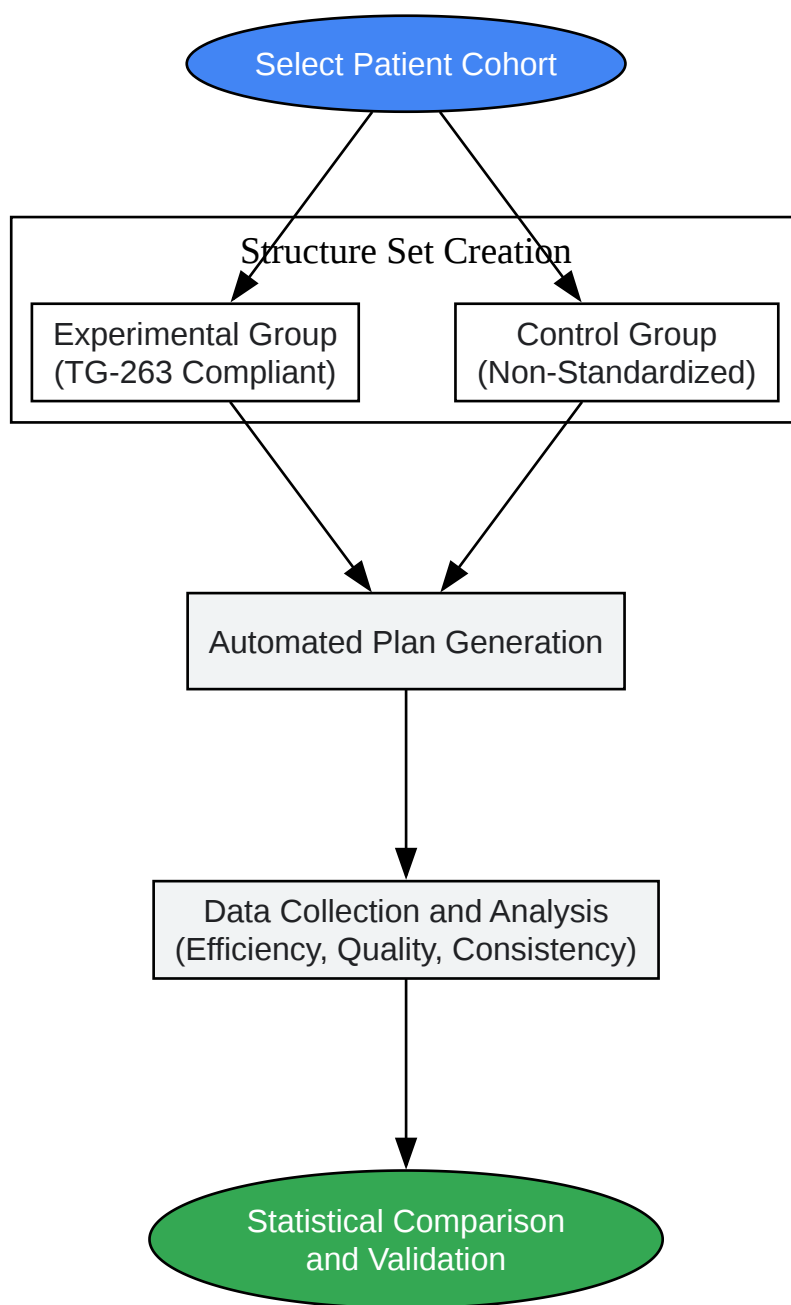
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Caption: Automated treatment planning workflows with and without TG-263.



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Caption: Simplified hierarchy of the TG-263 naming convention.



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Caption: Experimental workflow for validating the impact of TG-263.

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